7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a fluorophenyl group, a vinylbenzylthio group, and a triazolopyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine core. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of a fluorinated aromatic compound and a suitable nucleophile under conditions such as reflux in an aprotic solvent.
Attachment of the Vinylbenzylthio Group: The final step involves the thiolation of the triazolopyrazine core with a vinylbenzyl halide. This reaction is typically carried out in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyrazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to active sites, inhibition of enzymatic activity, or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 7-(4-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-ethenylphenyl)methylsulfanyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-2-14-3-5-15(6-4-14)13-27-20-23-22-18-19(26)24(11-12-25(18)20)17-9-7-16(21)8-10-17/h2-12H,1,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYXZRUFFOMVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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